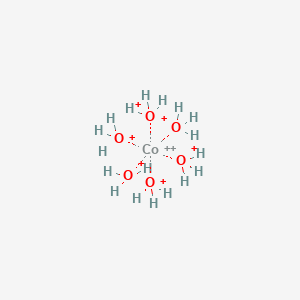

hexaaquacobalt(II)

Description

Properties

Molecular Formula |

CoH18O6+8 |

|---|---|

Molecular Weight |

173.07 g/mol |

IUPAC Name |

hexaoxidanium;cobalt(2+) |

InChI |

InChI=1S/Co.6H2O/h;6*1H2/q+2;;;;;;/p+6 |

InChI Key |

NABPGEXIIPDAIN-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Co+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexaaquacobalt(II) Chloride from Cobalt Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexaaquacobalt(II) chloride, [Co(H₂O)₆]Cl₂, from the reaction of cobalt(II) carbonate with hydrochloric acid. The document details the chemical principles, experimental protocols, quantitative data, and safety considerations associated with this common inorganic preparation.

Introduction

Hexaaquacobalt(II) chloride is a vibrant pink coordination compound with the formula [Co(H₂O)₆]Cl₂. It serves as a common laboratory reagent and a precursor for the synthesis of various cobalt complexes. The synthesis from cobalt(II) carbonate is a straightforward acid-base reaction that produces the desired salt, water, and carbon dioxide gas. The simplicity and efficiency of this method make it a staple in many inorganic chemistry laboratories. This guide offers a detailed protocol for its preparation and characterization, tailored for a scientific audience.

Chemical Principles

The fundamental reaction involves the neutralization of the basic salt, cobalt(II) carbonate, with a strong acid, hydrochloric acid. The balanced chemical equation for this reaction is:

CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g) [1][2][3]

In aqueous solution, the cobalt(II) cation exists as the hexaaquacobalt(II) complex ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.[4][5][6] The overall reaction in aqueous media is more accurately represented as:

CoCO₃(s) + 2H₃O⁺(aq) + 2Cl⁻(aq) → [Co(H₂O)₆]²⁺(aq) + 2Cl⁻(aq) + CO₂(g) - 3H₂O(l)

The reaction is driven to completion by the evolution of carbon dioxide gas. The resulting product, hexaaquacobalt(II) chloride, can then be isolated by crystallization.

Experimental Protocol

This section provides a detailed methodology for the synthesis of hexaaquacobalt(II) chloride from cobalt(II) carbonate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration |

| Cobalt(II) Carbonate | CoCO₃ | 118.94 | - |

| Hydrochloric Acid | HCl | 36.46 | 2.0 M |

| Distilled Water | H₂O | 18.02 | - |

Equipment

-

100 mL Beaker

-

50 mL Graduated Cylinder

-

Stirring Rod

-

Watch Glass

-

Hot Plate

-

Buchner Funnel and Flask

-

Filter Paper

-

Desiccator

Synthesis Procedure

-

Reaction Setup: In a 100 mL beaker, carefully weigh approximately 6.0 g of cobalt(II) carbonate.

-

Acid Addition: Measure 40 mL of 2.0 M hydrochloric acid using a graduated cylinder. Slowly add the hydrochloric acid to the beaker containing the cobalt carbonate while stirring gently with a glass rod. The addition should be done in small portions to control the effervescence of carbon dioxide gas.[7]

-

Reaction Completion: Continue stirring the mixture until the evolution of gas ceases and all the cobalt carbonate has dissolved, resulting in a clear pink solution.

-

Filtration (Optional): If any unreacted solid or impurities are present, filter the solution by gravity filtration into a clean beaker.

-

Crystallization: Gently heat the solution on a hot plate to concentrate it. Reduce the volume by about half. Avoid boiling the solution to dryness.

-

Cooling and Precipitation: Cover the beaker with a watch glass and allow it to cool slowly to room temperature. Further cool the beaker in an ice bath to maximize the crystallization of the pink hexaaquacobalt(II) chloride crystals.

-

Isolation of Product: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a desiccator.

-

Yield Calculation: Once completely dry, weigh the product and calculate the percentage yield.

Experimental Workflow

Caption: Experimental workflow for the synthesis of hexaaquacobalt(II) chloride.

Quantitative Data

Stoichiometric Calculations

The stoichiometry of the reaction is crucial for determining the theoretical yield. Based on the balanced equation, 1 mole of cobalt(II) carbonate reacts with 2 moles of hydrochloric acid to produce 1 mole of cobalt(II) chloride.

Table 1: Stoichiometric Data

| Reactant/Product | Molar Mass ( g/mol ) | Moles (from protocol) |

| CoCO₃ | 118.94 | 0.0504 |

| HCl | 36.46 | 0.0800 |

| [Co(H₂O)₆]Cl₂ | 237.93 | 0.0400 (Theoretical) |

Calculations based on 6.0 g of CoCO₃ and 40 mL of 2.0 M HCl.[8] In this example, hydrochloric acid is the limiting reagent.

Theoretical and Expected Yield

The theoretical yield of hexaaquacobalt(II) chloride can be calculated based on the limiting reagent.

-

Moles of HCl: 0.040 L * 2.0 mol/L = 0.080 mol

-

Moles of CoCl₂ produced (1:2 ratio with HCl): 0.080 mol / 2 = 0.040 mol

-

Theoretical Yield of [Co(H₂O)₆]Cl₂: 0.040 mol * 237.93 g/mol = 9.52 g[8]

The actual yield will be lower due to experimental losses. A typical expected yield for this synthesis is in the range of 80-90%.

Characterization

Physical Properties

-

Appearance: Pink to red crystalline solid.

-

Solubility: Soluble in water and ethanol.

-

Hygroscopic Nature: The compound is hygroscopic.

Spectroscopic Analysis

UV-Visible Spectroscopy: The color of the hexaaquacobalt(II) chloride solution is due to the d-d electronic transitions of the [Co(H₂O)₆]²⁺ complex. The aqueous solution exhibits a characteristic absorption maximum (λmax) at approximately 510-540 nm.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Cobalt(II) Carbonate: Harmful if swallowed. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. May damage fertility or the unborn child.[9][10][11]

-

Hydrochloric Acid (2.0 M): Corrosive. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat must be worn at all times.

-

Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of carbon dioxide and any potential acid fumes.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Mechanism

The reaction proceeds through a straightforward acid-base mechanism. The hydronium ions from the hydrochloric acid protonate the carbonate ion, leading to the formation of carbonic acid (H₂CO₃). Carbonic acid is unstable and decomposes to water and carbon dioxide gas.

Caption: Simplified reaction pathway for the formation of cobalt(II) chloride.

Conclusion

The synthesis of hexaaquacobalt(II) chloride from cobalt carbonate and hydrochloric acid is a reliable and illustrative example of an inorganic salt preparation. By following the detailed protocol and safety guidelines presented in this guide, researchers can consistently obtain a high-purity product suitable for a variety of applications in research and development. The straightforward nature of the reaction also makes it an excellent tool for educational purposes in demonstrating principles of stoichiometry and acid-base chemistry.

References

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. Page loading... [guidechem.com]

- 3. Inorganic Synthesis and Quantitative Chemical Analysis of a Complex Cobalt Salt, Sarah Case – Ward Prize Celebration of First-Year Writers: 2022 – 2023 [pressbooks.middcreate.net]

- 4. saudijournals.com [saudijournals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US20180016156A1 - Production of crystallized cobalt (ii) chloride hexahydrate - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

- 9. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 10. uvm.edu [uvm.edu]

- 11. researchgate.net [researchgate.net]

Preparation of Hexaaquacobalt(II) Nitrate Solution: A Technical Guide

This guide provides a comprehensive overview of the preparation of hexaaquacobalt(II) nitrate (B79036) solution, intended for researchers, scientists, and professionals in drug development. The document details the chemical and physical properties of the compound, outlines a standard synthesis protocol, and includes essential safety and handling information.

Compound Properties

Hexaaquacobalt(II) nitrate, with the chemical formula --INVALID-LINK--₂, is the most common form of cobalt(II) nitrate.[1] It is a red-brown deliquescent salt that is soluble in water and other polar solvents.[1] The hexahydrate form consists of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions.[1]

Quantitative Data

The following table summarizes the key quantitative properties of hexaaquacobalt(II) nitrate and its anhydrous form.

| Property | Hexahydrate | Anhydrous |

| Chemical Formula | Co(NO₃)₂·6H₂O | Co(NO₃)₂ |

| Molar Mass | 291.03 g/mol [1][2] | 182.943 g/mol [1][2] |

| Appearance | Red crystalline solid[1][2] | Pale red powder[1] |

| Density | 1.87 g/cm³[1][2] | 2.49 g/cm³[1] |

| Melting Point | 55 °C[1] | 100 °C (decomposes)[1] |

| Boiling Point | 74 °C (decomposes)[1] | 100-105 °C (decomposes)[1] |

| Solubility in water | 66.96 g/100 mL (20 °C)[2] | 84.03 g/100 mL (0 °C); 334.9 g/100 mL (90 °C)[1][2] |

| LD50 (rat, oral) | 691 mg/kg[1][2] | 434 mg/kg[1][2] |

Experimental Protocol: Synthesis from Cobalt(II) Carbonate

This section details a common laboratory procedure for the synthesis of hexaaquacobalt(II) nitrate from cobalt(II) carbonate and nitric acid.[1][2]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) carbonate to a beaker containing a calculated volume of dilute nitric acid. The reaction is exothermic and will produce carbon dioxide gas.

-

Dissolution: Stir the mixture gently. The cobalt(II) carbonate will dissolve, and the solution will turn a characteristic pink-red color. The reaction is: CoCO₃ + 2HNO₃ + 5H₂O → --INVALID-LINK--₂ + CO₂[1]

-

Heating: Gently heat the solution to ensure the complete reaction of the carbonate and to drive off the dissolved CO₂. Avoid boiling.

-

Filtration: If any solid impurities remain, filter the warm solution.

-

Crystallization: Transfer the clear solution to a crystallizing dish and allow it to cool slowly at room temperature. Red crystals of hexaaquacobalt(II) nitrate will form.

-

Isolation: Decant the supernatant liquid and collect the crystals. The crystals can be washed with a small amount of cold distilled water and then dried.

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of hexaaquacobalt(II) nitrate from cobalt precursors.

Caption: Synthesis workflow for hexaaquacobalt(II) nitrate.

Logical Relationship of Hydrates

The relationship between the different hydrates of cobalt(II) nitrate is dependent on temperature.

Caption: Temperature-dependent conversion of cobalt(II) nitrate hydrates.[1]

Safety and Handling

Hexaaquacobalt(II) nitrate is a hazardous substance and requires careful handling.

-

Hazards: It is an oxidizing agent and may intensify fire.[3][4] It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] It is also suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility or the unborn child.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][8] In case of insufficient ventilation, wear suitable respiratory equipment.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[3][5] Avoid contact with skin and eyes.[6] Do not breathe dust.[6] Keep away from heat, sources of ignition, and combustible materials.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from combustible materials.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[3][5]

References

- 1. Cobalt(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Cobalt(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electronic Configuration of the Hexaaquacobalt(II) Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract: The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a quintessential example of a d-block metal complex, fundamental to understanding the principles of coordination chemistry. Its electronic structure, governed by the d⁷ configuration of the Co²⁺ ion within an octahedral ligand field of water molecules, dictates its characteristic color, magnetic properties, and reactivity. This guide provides a detailed examination of its electronic configuration through the lens of Ligand Field Theory, supported by spectroscopic and magnetic data, and outlines the experimental protocols used for its characterization.

Theoretical Framework

The Cobalt(II) Ion

The central metal ion in the complex is cobalt in its +2 oxidation state (Co²⁺). A neutral cobalt atom has the electronic configuration [Ar] 4s²3d⁷.[1] Upon ionization to Co²⁺, it loses the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁷.[2] The properties of the complex are primarily determined by the arrangement of these seven d-electrons in the presence of coordinating ligands.

Ligand Field Theory in an Octahedral Environment

When six water ligands surround the Co²⁺ ion, they form an octahedral complex.[2] According to Ligand Field Theory (an extension of Crystal Field Theory), the interaction between the ligand's lone pair electrons and the metal's d-orbitals removes the degeneracy of the five d-orbitals.[2][3] They split into two distinct energy levels:

-

A lower-energy, triply degenerate set called t₂g (d_xy, d_xz, d_yz).

-

A higher-energy, doubly degenerate set called e_g (d_z², d_x²-y²).

The energy separation between these two levels is denoted as the ligand field splitting energy, Δo (or 10Dq).[3] The magnitude of Δo is determined by the nature of the metal ion and, crucially, the identity of the ligands.[2]

High-Spin vs. Low-Spin Configurations

For a d⁷ system like Co²⁺, the seven electrons can be arranged in the split d-orbitals in two possible ways, depending on the relative magnitudes of Δo and the mean pairing energy (P), which is the energy required to place two electrons in the same orbital.

-

Low-Spin: Occurs with strong-field ligands that induce a large Δo (Δo > P). Electrons will fill the lower t₂g orbitals completely before occupying the higher e_g orbitals to minimize energy, resulting in a configuration of (t₂g)⁶(e_g)¹.

-

High-Spin: Occurs with weak-field ligands that induce a small Δo (Δo < P). It is energetically more favorable for electrons to occupy the higher e_g orbitals than to pair up in the t₂g orbitals. This maximizes the total spin and results in a configuration of (t₂g)⁵(e_g)².[4]

Electronic Configuration of [Co(H₂O)₆]²⁺

Water is considered a weak-field ligand, meaning it causes a relatively small splitting of the d-orbitals.[5] Consequently, the ligand field splitting energy (Δo) in the hexaaquacobalt(II) complex is less than the electron pairing energy. This leads to the adoption of a high-spin configuration.[5][6]

The seven d-electrons of Co²⁺ populate the orbitals by filling the t₂g and e_g levels to maximize the number of unpaired electrons. This results in the ground state electron configuration of t₂g⁵e_g² .[5]

| Property | Description |

| Metal Ion | Co²⁺ |

| d-Electron Count | 7 |

| Ligand | H₂O (weak-field) |

| Geometry | Octahedral |

| Spin State | High-Spin |

| Configuration | (t₂g)⁵(e_g)² |

| Unpaired Electrons | 3 |

Spectroscopic and Magnetic Properties

The high-spin electronic configuration gives rise to the characteristic physical properties of the complex.

UV-Visible Spectroscopy

The pale pink color of aqueous solutions containing [Co(H₂O)₆]²⁺ is a result of the absorption of light in the visible region, which promotes electrons from lower to higher energy d-orbitals (d-d transitions).[5] For a high-spin d⁷ ion in an octahedral field, three spin-allowed electronic transitions are theoretically predicted, all originating from the ⁴T₁g(F) ground state.[5] The primary absorption peak is observed around 515-540 nm, corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition.[7][8] These d-d transitions are formally Laporte-forbidden, which results in weak absorption bands and low molar absorptivity values.[5]

| Transition | λ_max (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) |

| ⁴T₁g(F) → ⁴T₂g(F) | ~1200 | ~1.5 |

| ⁴T₁g(F) → ⁴A₂g(F) | ~600 | ~1 |

| ⁴T₁g(F) → ⁴T₁g(P) | ~515 | ~4.6 |

Magnetic Properties

With three unpaired electrons in its d-orbitals, the [Co(H₂O)₆]²⁺ complex is paramagnetic. The magnetic moment of a complex can provide strong evidence for its electronic configuration. The spin-only magnetic moment (μ_so) is calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For n=3, the calculated spin-only moment is 3.87 Bohr Magnetons (μB). Experimental values are typically higher (in the range of 4.7-5.2 μB) due to a significant orbital angular momentum contribution, which is common for complexes with a T ground term (like ⁴T₁g).[9]

| Parameter | Value |

| Number of Unpaired Electrons (n) | 3 |

| Calculated Spin-Only Moment (μ_so) | 3.87 μB |

| Experimental Magnetic Moment (μ_eff) | 4.7 - 5.2 μB |

Experimental Methodologies

The electronic configuration is determined experimentally by combining spectroscopic and magnetic techniques.[10][11]

Protocol for UV-Visible Spectroscopy

This technique measures the absorption of light by the complex as a function of wavelength, allowing for the identification of d-d electronic transitions.

-

Preparation of Standard Solutions: A stock solution of a known cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O) is prepared in deionized water. A series of dilutions are made to generate standards of varying, known concentrations.

-

Instrument Calibration: A spectrophotometer is calibrated using a cuvette containing the solvent (deionized water) as a blank. This sets the baseline absorbance to zero.

-

Sample Measurement: The absorbance of each standard solution is measured across the visible and near-IR spectrum (typically 350-1400 nm).

-

Data Analysis: A plot of absorbance versus wavelength is generated. The wavelengths of maximum absorbance (λ_max) are identified. The ligand field splitting energy (Δo) can be estimated from the energy of the lowest spin-allowed transition.

Protocol for Magnetic Susceptibility Measurement

This method quantifies the extent to which the complex is attracted to a magnetic field, which is then used to determine the number of unpaired electrons. The Evans method (NMR) or a SQUID magnetometer are common techniques.[12]

-

Sample Preparation (Evans Method): Two NMR tubes are prepared. One contains a solution of the paramagnetic complex ([Co(H₂O)₆]²⁺) in a suitable solvent (e.g., D₂O) with a small amount of an inert reference compound (e.g., tert-butanol). The second tube contains only the solvent and the reference compound.

-

Data Acquisition: The ¹H NMR spectra of both samples are recorded. The magnetic field from the paramagnetic sample will shift the resonance of the reference compound.

-

Calculation: The change in the chemical shift (Δδ) of the reference peak between the two samples is measured. The mass magnetic susceptibility (χ_g) is calculated using the equation: χ_g = (3Δδ) / (4πc) + χ_o where c is the concentration of the complex and χ_o is the magnetic susceptibility of the solvent.

-

Data Analysis: The effective magnetic moment (μ_eff) is calculated from the molar susceptibility. This value is then used to determine the number of unpaired electrons, confirming the high-spin configuration.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. John Straub's lecture notes [people.bu.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 8. Equilibria of complexes in the aqueous cobalt(II)–N-(2-hydroxybenzyl)phenylalanine system and their biological activity compared to analogous Schiff base structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trigonally Distorted Hexacoordinate Co(II) Single-Ion Magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

The Origin of Color in Hexaaquacobalt(II): A Crystal Field Theory Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The characteristic pale pink color of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, in aqueous solutions is a classic illustration of the principles of Crystal Field Theory (CFT). This guide provides a detailed examination of the electronic transitions responsible for this phenomenon, supported by quantitative spectroscopic data, experimental protocols, and a theoretical visualization of the underlying orbital mechanics.

Theoretical Framework: Crystal Field Theory and d-Orbital Splitting

Crystal Field Theory provides a model for understanding the electronic structure of transition metal complexes. It treats the ligands (in this case, six water molecules) as point negative charges that interact with the d-orbitals of the central metal ion.

In the isolated, gaseous Co²⁺ ion, the five d-orbitals are degenerate, meaning they all have the same energy. However, when surrounded by six water ligands in an octahedral arrangement, these orbitals experience electrostatic repulsion from the ligands' lone pairs of electrons.[1][2] This repulsion is not uniform across all d-orbitals.

The d-orbitals are split into two distinct energy levels:

-

The eg set (dz², dx²-y²): These two orbitals point directly towards the incoming ligands along the x, y, and z axes. They experience greater electrostatic repulsion and are therefore raised in energy.[3][4]

-

The t₂g set (dxy, dxz, dyz): These three orbitals are oriented between the axes and point away from the ligands. They experience less repulsion and are consequently lowered in energy relative to a hypothetical spherical field (the barycenter).[3][4]

The energy difference between these two sets of orbitals is known as the crystal field splitting energy (Δo) for an octahedral complex.[4][5]

Electronic Configuration and the Origin of Color

The cobalt(II) ion has a d⁷ electronic configuration ([Ar] 3d⁷).[1][6] Water is considered a weak-field ligand, meaning it induces a relatively small crystal field splitting energy (Δo).[6] Consequently, the energy required to pair electrons in the lower t₂g orbitals (the spin-pairing energy, P) is greater than the energy required to promote an electron to the higher eg orbitals (Δo < P). This results in a high-spin complex , where electrons occupy the higher energy orbitals before pairing up in the lower ones to maximize the number of unpaired electrons.[5][6][7]

The ground state electronic configuration for the high-spin d⁷ [Co(H₂O)₆]²⁺ ion is t₂g⁵eg² .[6][7]

The color of the complex arises from the absorption of light in the visible region of the electromagnetic spectrum.[8][9] This absorption corresponds to the energy required to promote an electron from a lower-energy t₂g orbital to a higher-energy eg orbital. This process is known as a d-d electronic transition .[6][10] For the hexaaquacobalt(II) ion, the main absorption band corresponds to the spin-allowed transition from the ⁴T₁g(F) ground state to the ⁴T₁g(P) excited state.[6]

The complex absorbs light in the green-yellow region of the spectrum, and the transmitted light is therefore perceived as its complementary color, which is a pale pink or rose color.[11][12] The low intensity of the color (low molar absorptivity) is because d-d transitions are formally Laporte-forbidden (they do not involve a change in parity, g → g).[6]

Quantitative Spectroscopic Data

The electronic transition can be quantified using UV-Visible spectroscopy. The key parameters for the hexaaquacobalt(II) ion are summarized below.

| Parameter | Symbol | Value | Units |

| Wavelength of Maximum Absorption | λmax | ~510 - 540 | nm[6][11][13] |

| Molar Absorptivity | ε | ~4.8 - 5.0 | L mol⁻¹ cm⁻¹[6][13] |

| Crystal Field Splitting Energy | Δo | ~9300 | cm⁻¹[14] |

| Crystal Field Stabilization Energy | CFSE | 7360 | cm⁻¹[15] |

Experimental Protocol: UV-Visible Spectroscopy

The determination of the absorption spectrum and the crystal field splitting energy (Δo) for [Co(H₂O)₆]²⁺ can be achieved through the following protocol.

Objective: To measure the UV-Vis absorption spectrum of an aqueous solution of a cobalt(II) salt and determine its wavelength of maximum absorption (λmax).

Materials:

-

UV-Vis Spectrophotometer (dual beam preferred)

-

Matched quartz or glass cuvettes (1 cm path length)

-

Cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O)

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of the cobalt(II) salt to prepare a stock solution of a specific concentration (e.g., 0.1 M) in a volumetric flask using deionized water.

-

Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create several standard solutions of varying, known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization. Set the wavelength range to scan from approximately 350 nm to 750 nm.

-

Blanking the Instrument: Fill a cuvette with deionized water (the solvent) to serve as the reference or blank. Place it in the reference beam path of the spectrophotometer. Place an identical cuvette, also filled with deionized water, in the sample beam path and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

-

Measuring the Spectrum:

-

Rinse a sample cuvette with a small amount of the most dilute standard solution, then fill it approximately three-quarters full.

-

Carefully wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum (Absorbance vs. Wavelength).

-

Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

From the obtained spectra, identify the wavelength of maximum absorbance (λmax). This is the peak of the broad absorption band in the visible region.[13]

-

(Optional) Using the absorbance values at λmax for the series of standard solutions, a Beer's Law plot (Absorbance vs. Concentration) can be constructed to determine the molar absorptivity (ε) from the slope of the resulting line.[10][13]

-

Visualization of d-Orbital Splitting

The following diagram, generated using the DOT language, illustrates the fundamental concepts of Crystal Field Theory as applied to the [Co(H₂O)₆]²⁺ ion.

References

- 1. John Straub's lecture notes [people.bu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dacollege.org [dacollege.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 12. academic.oup.com [academic.oup.com]

- 13. scribd.com [scribd.com]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Magnetic Properties of High-Spin Hexaaquacobalt(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core magnetic properties of the high-spin hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. The document details the theoretical basis for its magnetism, presents key quantitative data, and outlines the experimental methodology for its characterization.

Theoretical Framework

The magnetic properties of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, are a direct consequence of its electronic structure. The central cobalt atom is in the +2 oxidation state, possessing a d⁷ electronic configuration. In the presence of six water ligands, which are considered weak-field ligands in the spectrochemical series, the d-orbitals split into two energy levels in an octahedral geometry: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

Due to the small energy gap (Δo) between these levels, it is energetically more favorable for the electrons to occupy the higher-energy orbitals before pairing up in the lower-energy ones. This results in a high-spin configuration with three unpaired electrons.

The magnetic moment of a complex arises from two sources: the spin angular momentum of the unpaired electrons and the orbital angular momentum associated with the motion of these electrons between orbitals. For many first-row transition metal complexes, the orbital contribution is quenched. However, for high-spin octahedral Co(II) complexes, there is a significant orbital contribution to the magnetic moment because the t₂g orbitals are asymmetrically occupied, allowing for the circulation of electrons. This results in an experimentally observed magnetic moment that is considerably higher than the spin-only value.

Caption: d-orbital splitting and electron configuration of high-spin [Co(H₂O)₆]²⁺.

Quantitative Magnetic Data

The magnetic properties of high-spin hexaaquacobalt(II) are quantified by its magnetic susceptibility and effective magnetic moment. The following table summarizes key values.

| Parameter | Symbol | Theoretical/Experimental | Value |

| Number of Unpaired Electrons | n | Theoretical | 3 |

| Spin-Only Magnetic Moment | µ_s.o. | Calculated | 3.87 BM[1][2] |

| Experimental Magnetic Moment | µ_eff | Experimental | 4.40 - 5.20 BM[2][3] |

| Molar Magnetic Susceptibility | χ_M | Experimental | Temperature-dependent |

BM = Bohr Magneton

The spin-only magnetic moment is calculated using the formula: µ_s.o. = √[n(n+2)], where 'n' is the number of unpaired electrons.[1] The experimentally observed higher magnetic moment is a hallmark of high-spin octahedral Co(II) complexes and is attributed to the significant orbital contribution.[2][3]

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy balance is a classical and effective instrument for determining the magnetic susceptibility of a paramagnetic sample like [Co(H₂O)₆]²⁺. The method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Materials and Apparatus:

-

Gouy Balance (comprising an analytical balance and an electromagnet)

-

Gouy tube (a long, cylindrical tube of uniform diameter)

-

Sample of a hexaaquacobalt(II) salt (e.g., [Co(H₂O)₆]Cl₂)

-

Reference substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄)

-

Gaussmeter (optional, for measuring magnetic field strength)

Procedure:

-

Calibration of the Gouy Tube:

-

Weigh the empty Gouy tube (m_empty).

-

Fill the tube to a marked height with the reference substance.

-

Weigh the filled tube in the absence of a magnetic field (m_ref, off).

-

Position the tube between the poles of the electromagnet such that the bottom of the sample is in the region of maximum field strength and the top is in a region of negligible field.

-

Turn on the electromagnet to a constant current and weigh the tube again (m_ref, on).

-

The change in mass for the reference is Δm_ref = m_ref, on - m_ref, off.

-

-

Measurement of the Sample:

-

Clean and dry the Gouy tube.

-

Fill the tube with the powdered [Co(H₂O)₆]²⁺ salt to the same marked height as the reference.

-

Weigh the sample-filled tube without the magnetic field (m_sample, off).

-

Place the tube in the same position as the reference within the magnetic field.

-

Apply the same magnetic field and re-weigh the tube (m_sample, on).

-

The change in mass for the sample is Δm_sample = m_sample, on - m_sample, off.

-

-

Data Analysis:

-

The mass susceptibility (χ_g) of the sample can be calculated using the following equation:

χ_g,sample = χ_g,ref * (Δm_sample / m_sample) * (m_ref / Δm_ref)

where m_sample and m_ref are the masses of the sample and reference material, respectively.

-

The molar magnetic susceptibility (χ_M) is then calculated by:

χ_M = χ_g * Molar Mass

-

A correction for the diamagnetism of the constituent atoms (Pascal's constants) should be applied to obtain the corrected molar magnetic susceptibility (χ_M_corr).

-

Finally, the effective magnetic moment (µ_eff) is calculated using the equation:

µ_eff = 2.828 * √(χ_M_corr * T)

where T is the absolute temperature in Kelvin.

-

Caption: Experimental workflow for Gouy balance measurement.

Conclusion

The high-spin hexaaquacobalt(II) ion exhibits distinct paramagnetic behavior characterized by a significant contribution from both spin and orbital angular momenta. This results in an experimentally determined magnetic moment that is notably higher than the spin-only value. Understanding these magnetic properties is crucial for researchers in coordination chemistry and materials science, and has implications for the design of novel therapeutic and diagnostic agents in drug development where metal-ligand interactions play a key role. The experimental determination of its magnetic susceptibility, for which a detailed protocol is provided, remains a fundamental technique for the characterization of such paramagnetic species.

References

- 1. testbook.com [testbook.com]

- 2. In [Co(H2O)6]2+, there are three unpaired electrons present. The μcalculated is 3.87 BM which is quite different from the μexperimental of 4.40 BM. This is because of [infinitylearn.com]

- 3. The experimentally derived magnetic moments of the following complexes ar.. [askfilo.com]

A Technical Guide to Hexaaquacobalt(II) Chloride Hydrate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaaquacobalt(II) chloride, with the chemical formula [Co(H₂O)₆]Cl₂, is the hexahydrate form of cobalt(II) chloride (CoCl₂·6H₂O).[1][2] It is one of the most common cobalt compounds utilized in laboratory and industrial settings.[3] This inorganic salt consists of a central cobalt(II) ion octahedrally coordinated to six water molecules (aqua ligands), with two chloride ions providing charge balance.[4] Its striking color changes in response to hydration and ligand exchange make it a valuable compound for both educational demonstrations and practical applications, such as humidity indication.[3]

For researchers in drug development and cell biology, cobalt(II) chloride is a widely used and cost-effective chemical agent for mimicking hypoxic (low oxygen) conditions in vitro.[5][6] This property allows for the study of cellular responses to oxygen deprivation, a critical factor in various physiological and pathological processes, including cancer biology and ischemic diseases. This guide provides an in-depth overview of the compound's properties, synthesis, and key experimental protocols relevant to its application in scientific research.

Physicochemical and Structural Properties

Hexaaquacobalt(II) chloride is a crystalline solid that is highly soluble in water and ethanol (B145695).[7] The most notable characteristic of this compound is its color, which is a direct indicator of the cobalt ion's coordination environment. The hexaaqua complex, [Co(H₂O)₆]²⁺, imparts a characteristic pink-red color to the solid and its aqueous solutions.[4]

Quantitative Data

The key physical and chemical properties of hexaaquacobalt(II) chloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | CoCl₂·6H₂O | [1] |

| IUPAC Name | cobalt(2+);dichloride;hexahydrate | [8] |

| Molar Mass | 237.93 g/mol | [3][8] |

| Appearance | Pink-red deliquescent crystals | [3] |

| Density | 1.924 g/cm³ | [3][9] |

| Melting Point | 86 °C | [3][9] |

| Solubility in Water | 52.9 g/100 mL at 20 °C | [9] |

| Solubility in Other Solvents | Soluble in ethanol, acetone, methanol | [9] |

| CAS Number | 7791-13-1 | [1] |

Structural Characteristics and Colorimetric Behavior

The color of cobalt(II) chloride is dependent on its hydration state. The hexahydrate form is pink due to the [Co(H₂O)₆]²⁺ complex ion.[4] When heated, it loses water molecules, undergoing a color change. The dihydrate is purple, and the anhydrous form (CoCl₂) is a sky blue color.[3] This reversible hydration makes it an excellent moisture indicator.[3]

Furthermore, the aqua ligands can be replaced by other ligands in a process known as ligand exchange. The addition of a high concentration of chloride ions (e.g., from concentrated hydrochloric acid) to a pink aqueous solution of hexaaquacobalt(II) chloride results in the formation of the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[4][10] This reaction is reversible upon the addition of water.[11]

The equilibrium is represented as:

[Co(H₂O)₆]²⁺ (aq, pink) + 4Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq, blue) + 6H₂O (l)

Synthesis and Purification

A common laboratory method for synthesizing cobalt(II) chloride hexahydrate involves the reaction of cobalt(II) carbonate with hydrochloric acid.

Experimental Protocol: Synthesis from Cobalt(II) Carbonate

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

In a fume hood, place a sample of cobalt(II) carbonate into a beaker.

-

Slowly and carefully add concentrated hydrochloric acid dropwise while stirring. Carbon dioxide gas will be evolved, causing effervescence. Continue adding acid until the effervescence ceases and all the solid has dissolved, resulting in a pink solution.

-

Reaction: CoCO₃ (s) + 2HCl (aq) → CoCl₂ (aq) + H₂O (l) + CO₂ (g)

-

-

Gently heat the solution to concentrate it by evaporating some of the water. Do not boil to dryness.

-

If any impurities are present, filter the hot solution.

-

Allow the concentrated solution to cool slowly in a crystallizing dish. Pink-red crystals of cobalt(II) chloride hexahydrate will form.

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator.

References

- 1. Cobalt Ii Chloride Hexahydrate Formula - Oreate AI Blog [oreateai.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cobaltous chloride hexahydrate | Cl2Co.6H2O | CID 24643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]

The Solubility of Hexaaquacobalt(II) Sulfate in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of hexaaquacobalt(II) sulfate (B86663) ([Co(H₂O)₆]SO₄) in ethanol (B145695). Due to a notable scarcity of comprehensive data in peer-reviewed literature, this document synthesizes the available information and presents a generalized, robust experimental protocol for its determination. This guide is intended to serve as a foundational resource for professionals requiring this data for applications ranging from synthesis and catalysis to pharmaceutical development.

Executive Summary

Hexaaquacobalt(II) sulfate, a coordination complex consisting of a central cobalt ion octahedrally coordinated to six water molecules, exhibits limited solubility in ethanol. While qualitatively described as "slightly" or "moderately" soluble, precise quantitative data is sparse. The solubility is influenced by the strong interaction between the polar water ligands and the cobalt ion, which is less favorably solvated by the less polar ethanol molecules. This document presents the single located quantitative solubility value and outlines a standard methodology for its experimental determination.

Quantitative Solubility Data

The available quantitative data for the solubility of cobalt(II) sulfate in ethanol is limited. A single value for the heptahydrate form has been identified in the literature. It is important to note that one study explicitly states, "The scientific literature contains no data on the solubility of cobalt sulfate in ethanol"[1][2][3]. The same study experimentally determined the solubility product constant (Ksp) for cobalt sulfate to be approximately 1.15 x 10⁻⁵[1][2][3].

| Compound | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Cobalt(II) Sulfate Heptahydrate | CoSO₄·7H₂O | Ethanol | 3 | 2.5[4] |

Experimental Protocol: Determination of Solubility

The following is a generalized gravimetric method for determining the solubility of hexaaquacobalt(II) sulfate in ethanol.

3.1 Materials and Equipment

-

Hexaaquacobalt(II) sulfate

-

Anhydrous ethanol

-

Thermostatic shaker or water bath

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)

-

Volumetric flasks

-

Pipettes

-

Beakers

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of hexaaquacobalt(II) sulfate to a known volume of anhydrous ethanol in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to prevent premature crystallization.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered sample to a pre-weighed beaker.

-

Evaporate the ethanol in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 80-90 °C) until a constant weight is achieved.

-

Cool the beaker in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) in g/100 mL is calculated using the following formula:

-

S = (Mass of beaker with residue - Mass of empty beaker) / Volume of sample withdrawn (mL) * 100

-

-

Visualizations

Dissolution Equilibrium of Hexaaquacobalt(II) Sulfate

The following diagram illustrates the equilibrium process of hexaaquacobalt(II) sulfate dissolving in a solvent.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of solubility.

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Hexaaquacobalt(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of hexaaquacobalt(II) nitrate (B79036), Co(NO₃)₂·6H₂O. Understanding the thermal behavior of this compound is critical for its application in the synthesis of cobalt-based catalysts, nanomaterials, and as a precursor in various chemical processes. This document details the decomposition pathway, presents quantitative data from thermogravimetric and differential thermal analysis, outlines relevant experimental protocols, and provides visual representations of the decomposition process and analytical workflow.

Thermal Decomposition Pathway

The thermal decomposition of hexaaquacobalt(II) nitrate is a multi-step process that begins with the sequential loss of water molecules of hydration, followed by the decomposition of the anhydrous nitrate to ultimately form cobalt oxides. The exact nature of the intermediate products and the temperatures at which these transformations occur can be influenced by experimental conditions such as heating rate and atmospheric composition.

The generally accepted pathway involves:

-

Dehydration: The initial stages involve the endothermic removal of the six water molecules in successive steps, leading to the formation of lower hydrates (dihydrate and monohydrate) and eventually the anhydrous cobalt(II) nitrate.

-

Decomposition of Anhydrous Salt: The anhydrous cobalt(II) nitrate then undergoes a complex decomposition process. This stage is highly exothermic and involves the release of nitrogen oxides (NOₓ) and oxygen.

-

Formation of Cobalt Oxides: The final solid product of the decomposition in an oxidizing atmosphere, such as air, is typically cobalt(II,III) oxide (Co₃O₄).

Quantitative Decomposition Data

The following table summarizes the quantitative data obtained from the thermal analysis of hexaaquacobalt(II) nitrate. The data is compiled from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies. It is important to note that the temperature ranges can vary depending on the experimental heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |

| Step 1: Dehydration | 30 - 150 | 24.75 (loss of 4H₂O) | ~25 | Co(NO₃)₂·2H₂O |

| Step 2: Dehydration | 150 - 200 | 12.37 (loss of 2H₂O) | ~12 | Co(NO₃)₂ |

| Step 3: Decomposition | 200 - 300 | 37.11 | ~37 | Co₃O₄ |

| Total Mass Loss | 74.23 | ~74 |

Experimental Protocols

The characterization of the thermal decomposition of hexaaquacobalt(II) nitrate is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of hexaaquacobalt(II) nitrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature.

-

The desired atmosphere (e.g., dry air or nitrogen) is purged through the furnace at a constant flow rate (e.g., 20-100 mL/min) to remove any reactive gases and to ensure a stable environment.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded throughout the heating process.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of decomposition, the percentage mass loss at each stage, and the stoichiometry of the decomposition reactions.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Sample Preparation: Two crucibles are used: one containing the hexaaquacobalt(II) nitrate sample and the other containing an inert reference material (e.g., calcined alumina) of similar heat capacity.

-

Instrument Setup: The sample and reference crucibles are placed in a furnace equipped with thermocouples to measure the temperature of each.

-

Thermal Program: The furnace is heated at a constant rate, subjecting both the sample and the reference to the same temperature program as in TGA.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against the furnace temperature. Endothermic events (e.g., dehydration, melting) result in a negative peak, while exothermic events (e.g., decomposition, oxidation) produce a positive peak.

Visualizing the Decomposition and Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of hexaaquacobalt(II) nitrate.

Caption: Workflow for thermal analysis of hexaaquacobalt(II) nitrate.

A Technical Guide to Predicting and Verifying the Geometry of the Hexaaquacobalt(II) Ion

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, serves as a fundamental model for understanding the principles of coordination chemistry. Its distinct pink color and paramagnetic properties are direct consequences of its electronic structure and geometry. This technical guide provides an in-depth analysis of the theoretical models used to predict the geometry of this ion and details the experimental protocols for its empirical verification. By integrating Crystal Field Theory with data from X-ray crystallography and UV-Visible spectroscopy, we present a comprehensive picture of this classic coordination complex.

Theoretical Prediction of Geometry

The geometry of a coordination complex is determined by the number of ligands and the nature of the metal-ligand bonding. For [Co(H₂O)₆]²⁺, both simple and advanced models converge on the same prediction.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

As a first approximation, VSEPR theory can be applied. The central cobalt ion is surrounded by six water ligands. To minimize repulsion, these six ligands arrange themselves at the vertices of an octahedron around the central Co²⁺ ion, predicting an octahedral geometry.[1]

Crystal Field Theory (CFT)

A more sophisticated prediction is derived from Crystal Field Theory (CFT), which considers the electrostatic interactions between the metal ion's d-orbitals and the ligands.[2]

-

Metal Ion Electronic Configuration: Cobalt (Co) has an atomic number of 27 ([Ar] 3d⁷ 4s²). The cobalt(II) ion (Co²⁺) is formed by the loss of the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁷.[1][3]

-

Ligand Field Effects: In an octahedral complex, the six water ligands approach the central Co²⁺ ion along the x, y, and z axes. This creates an electrostatic field that splits the five degenerate d-orbitals into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²).[4]

-

High-Spin vs. Low-Spin: Water (H₂O) is a weak-field ligand, meaning the energy gap (Δo) between the t₂g and e_g sets is relatively small.[5][6] Consequently, it is more energetically favorable for the d-electrons to occupy the higher-energy e_g orbitals than to pair up in the lower-energy t₂g orbitals. This results in a "high-spin" complex.[5][7]

-

Electron Distribution: For a d⁷ configuration in a high-spin octahedral field, the electrons are distributed as t₂g⁵ e_g², with three unpaired electrons. This configuration is consistent with the observed paramagnetism of the ion.[5][6]

The logical workflow for this prediction is outlined in the diagram below.

Caption: Logical workflow for predicting the geometry of [Co(H₂O)₆]²⁺.

The splitting of the d-orbitals as described by CFT is visualized below.

References

- 1. John Straub's lecture notes [people.bu.edu]

- 2. Crystal field theory - Wikipedia [en.wikipedia.org]

- 3. Electron configuration of cobalt 2 atom - varelder [varelder.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [co(h2o)6]2+ high spin | Filo [askfilo.com]

- 6. quora.com [quora.com]

- 7. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]

An In-depth Technical Guide to the Ligand Field Stabilization Energy of Hexaaquacobalt(II)

Abstract

The hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, serves as a quintessential example for understanding the principles of Ligand Field Theory (LFT). Its distinct pink color and paramagnetic properties are direct consequences of the electronic arrangement within its d-orbitals, governed by the interaction between the central cobalt ion and the surrounding water ligands. This guide provides a detailed examination of the Ligand Field Stabilization Energy (LFSE) for [Co(H₂O)₆]²⁺, a critical parameter that quantifies the energetic stabilization of the d-electrons due to the ligand field. We will cover the theoretical basis for its calculation, experimental methods for its determination, and present relevant quantitative data in a structured format.

Theoretical Framework: Electronic Configuration and Spin State

The central metal ion in the hexaaquacobalt(II) complex is cobalt in the +2 oxidation state. A neutral cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s², thus the Co²⁺ ion has a d⁷ configuration .[1] In an octahedral complex, the six water ligands surrounding the Co²⁺ ion create an electrostatic field that lifts the degeneracy of the five d-orbitals. They split into a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (eg).[2]

The arrangement of the seven d-electrons within these orbitals is determined by the balance between two key energetic factors:

-

Crystal Field Splitting Parameter (Δo or 10Dq): The energy gap between the t₂g and eg orbitals.

-

Spin-Pairing Energy (P): The energy required to place two electrons in the same orbital, overcoming electrostatic repulsion.

Water (H₂O) is positioned as a relatively weak-field ligand in the spectrochemical series.[3] Consequently, for the Co²⁺ ion, the crystal field splitting (Δo) is smaller than the pairing energy (P). This energetic condition favors maximizing the number of unpaired electrons. Electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals. This results in [Co(H₂O)₆]²⁺ being a high-spin complex .[4][5][6] The resulting electronic configuration is (t₂g)⁵(eg)² , which accounts for its paramagnetism due to the presence of three unpaired electrons.[4][6]

Table 1: Electronic Properties of Hexaaquacobalt(II) Ion

| Property | Description | Reference |

| Central Ion | Cobalt(II), Co²⁺ | [1] |

| d-Electron Count | d⁷ | [1] |

| Coordination Geometry | Octahedral | [2] |

| Ligand | H₂O (weak field) | [3] |

| Spin State | High-Spin | [5][6] |

| Ground State Term | ⁴T₁g(F) | [7] |

| Electron Configuration | (t₂g)⁵(eg)² | [6] |

Visualization of d-Orbital Splitting

The splitting of the d-orbitals and the subsequent population by the d⁷ electrons in a high-spin octahedral environment is a central concept. The following diagram illustrates this energetic relationship.

References

- 1. brainly.in [brainly.in]

- 2. John Straub's lecture notes [people.bu.edu]

- 3. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

Hexaaquacobalt(II) as a Precursor for the Synthesis of Cobalt Oxide Nanoparticles

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide details the synthesis of cobalt oxide (Co₃O₄) nanoparticles utilizing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, as a primary precursor. The hexaaquacobalt(II) ion is readily available from common salts such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). This document outlines various synthesis methodologies, provides detailed experimental protocols, and presents quantitative data in a comparative format.

Introduction to Cobalt Oxide Nanoparticles

Cobalt oxide nanoparticles, particularly the spinel-type Co₃O₄, are a class of transition metal oxide nanomaterials that have garnered significant research interest. Their unique electronic, magnetic, and catalytic properties make them highly valuable for a range of applications, including lithium-ion batteries, heterogeneous catalysis, gas sensing, and electrochemical devices[1]. The properties of Co₃O₄ nanoparticles, such as particle size, surface area, and morphology, are intrinsically linked to the synthesis method employed[2]. The choice of precursor is a critical factor, and the aqueous hexaaquacobalt(II) complex is a versatile and common starting point for various synthesis routes due to its high solubility and reactivity.

General Chemical Transformation Pathway

The synthesis of Co₃O₄ nanoparticles from a hexaaquacobalt(II) precursor in an aqueous medium typically involves the initial formation of a cobalt(II) hydroxide (B78521) precipitate. This intermediate is then converted to the final Co₃O₄ spinel structure through oxidation and dehydration, a process often facilitated by thermal treatment (calcination).

Caption: General chemical pathway from hexaaquacobalt(II) to Co₃O₄.

Synthesis Methodologies and Experimental Protocols

Several methods are employed to synthesize Co₃O₄ nanoparticles from hexaaquacobalt(II) precursors. The most common techniques include co-precipitation, sol-gel, thermal decomposition, and solution combustion.

Co-precipitation Method

Co-precipitation is a widely used technique valued for its simplicity, scalability, and effectiveness in producing nanoparticles[2]. The process involves precipitating the cobalt precursor from a solution by adding a precipitating agent, followed by washing, drying, and calcination to form the final oxide.

Experimental Protocol (Co-precipitation with NaOH)

This protocol is adapted from the procedure described by Tollosa Adino et al. (2021)[3][4].

-

Precursor Solution Preparation: Prepare a 200 mL solution of 1.0 M cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O].

-

Precipitation: While constantly stirring the precursor solution at room temperature, add a 2.0 M solution of sodium hydroxide (NaOH) dropwise.

-

Aging: Continue stirring for approximately 2 hours. Monitor the pH of the resulting suspension. Allow the suspension to age overnight at room temperature.

-

Washing: Collect the precipitate by centrifugation. Wash the collected solid sequentially with distilled water and absolute ethanol (B145695) to remove impurities.

-

Drying: Dry the washed precipitate in an oven at 80-100°C for several hours[4][5].

-

Calcination: Calcine the dried powder in a muffle furnace. A typical condition is 500°C for 3 hours to obtain the final Co₃O₄ nanoparticles[2][6].

Caption: Experimental workflow for the co-precipitation synthesis method.

Sol-Gel Method

The sol-gel method provides excellent control over the purity and homogeneity of the resulting nanoparticles[2]. It involves the formation of a 'sol' (a colloidal suspension of solid particles) which then undergoes gelation to form a 'gel' network.

Experimental Protocol (Sol-Gel)

This protocol is based on the procedure described by Sardjono et al.[7].

-

Precursor Solution Preparation: Combine cobalt(II) nitrate hexahydrate and ethylene (B1197577) glycol in a 1:3 molar ratio.

-

Homogenization: Stir the mixture at 350 rpm for 2 hours at room temperature to form a homogeneous solution.

-

Gel Formation: Heat the solution to 90°C while continuing to stir at the same speed until the solution transforms into a gel.

-

Drying: Dry the gel in a microwave oven at 120°C to remove water content.

-

Pulverization: Pulverize the dried gel for one hour to obtain a fine powder.

-

Sintering (Calcination): Sinter the powder in a furnace at 700°C for 1-3 hours to yield Co₃O₄ nanoparticles. A sintering time of 2 hours has been shown to produce the smallest crystallite diameter.

References

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. benchchem.com [benchchem.com]

- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 4. Synthesis of Cobalt Oxide Nanoparticles Through Chemical and Biological Pathways for Antibacterial Activity [jns.kashanu.ac.ir]

- 5. nanoscalereports.com [nanoscalereports.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Understanding the Lability of Water Ligands in Hexaaquacobalt(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a cornerstone of coordination chemistry, serving as a classic model for understanding ligand substitution reactions in octahedral complexes. The lability of its coordinated water molecules—the readiness with which they are exchanged for other ligands—is a critical factor in various chemical and biological processes, including catalysis, the mechanism of action of cobalt-containing enzymes, and the design of cobalt-based therapeutics. This technical guide provides an in-depth analysis of the kinetic and thermodynamic factors governing the lability of water ligands in [Co(H₂O)₆]²⁺, details the experimental methodologies used to study these dynamics, and presents the underlying mechanistic principles.

Core Concepts: The Interchange Dissociative (Id) Mechanism

The exchange of water ligands on the hexaaquacobalt(II) ion is predominantly governed by an interchange dissociative (Id) mechanism.[1] This mechanism is characterized by a transition state where the bond between the cobalt center and the departing water molecule is significantly stretched, but not fully broken, before the incoming water molecule begins to form a new bond. The rate of this reaction is therefore primarily dependent on the rate of dissociation of the leaving water molecule.

Key characteristics of the Id mechanism for [Co(H₂O)₆]²⁺ include:

-

A Five-Coordinate Intermediate (or Transition State): The reaction proceeds through a transient species where the cobalt ion is effectively five-coordinate.

-

Positive Activation Volume (ΔV‡): The expansion of the coordination sphere as the leaving group departs results in a positive activation volume, a key experimental indicator of a dissociative pathway.

-

Positive Entropy of Activation (ΔS‡): The increase in disorder as the water molecule leaves the primary coordination sphere contributes to a positive entropy of activation.[2]

The following diagram illustrates the steps of the interchange dissociative mechanism for water exchange on hexaaquacobalt(II).

Quantitative Analysis of Water Ligand Lability

The lability of the water ligands in [Co(H₂O)₆]²⁺ is quantified by several key kinetic and thermodynamic parameters. These values are crucial for predicting reaction rates and understanding the energetic barriers to ligand substitution. While a definitive set of universally agreed-upon values can vary slightly with experimental conditions, the following table summarizes representative data for the water exchange reaction on hexaaquacobalt(II) and related complexes.

| Parameter | Symbol | Value | Units | Significance |

| Rate Constant (at 298 K) | kex | ~1.5 x 106 | s-1 | Rate of water molecule exchange. |

| Activation Enthalpy | ΔH‡ | ~39.8 | kJ mol-1 | Energy barrier for the reaction. |

| Activation Entropy | ΔS‡ | ~+7.1 | J mol-1 K-1 | Change in disorder during activation. |

| Activation Volume | ΔV‡ | ~+5.6 | cm3 mol-1 | Change in volume during activation. |

| Note: The values presented are for a Co(II) center in a polyoxotungstate sandwich molecule, which serves as a close model for the hexaaquacobalt(II) ion.[3] |

Experimental Protocols for Determining Water Ligand Lability

The determination of the kinetic and thermodynamic parameters for water exchange on paramagnetic ions like Co(II) requires specialized experimental techniques. The following sections detail the methodologies for the primary techniques employed in these studies.

Variable-Temperature and -Pressure ¹⁷O NMR Spectroscopy

Principle: Oxygen-17 NMR is a powerful tool for studying water exchange kinetics. The paramagnetic Co(II) center significantly broadens the NMR signal of the directly coordinated water molecules. By observing the temperature and pressure dependence of the linewidth and chemical shift of the bulk water signal, the rate of exchange can be determined.

Detailed Methodology:

-

Sample Preparation:

-

A solution of a cobalt(II) salt (e.g., Co(ClO₄)₂) is prepared in water enriched with the ¹⁷O isotope.

-

The concentration of the cobalt(II) salt is carefully chosen to optimize the NMR signal.

-

The sample is sealed in a high-pressure NMR tube.

-

-

NMR Data Acquisition:

-

¹⁷O NMR spectra are recorded over a range of temperatures (e.g., 273 K to 373 K) and pressures (e.g., 0.1 MPa to 200 MPa).

-

At each temperature and pressure point, the transverse relaxation time (T₂) of the bulk water ¹⁷O signal is measured from the linewidth of the resonance.

-

-

Data Analysis:

-

The rate constant for water exchange (kex) is calculated from the line broadening of the bulk water signal using the Swift-Connick equations.

-

Eyring Analysis: The temperature dependence of the rate constant is analyzed using the Eyring equation to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). A plot of ln(kex/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R.

-

Activation Volume Determination: The pressure dependence of the rate constant is used to calculate the activation volume (ΔV‡) using the equation: ΔV‡ = -RT (∂lnkex/∂P)T.

-

Ultrafast Temperature-Jump (T-Jump) Spectroscopy

Principle: T-jump spectroscopy is a relaxation technique used to study very fast reactions.[4] A short, intense laser pulse rapidly heats the sample, perturbing the chemical equilibrium. The subsequent relaxation to the new equilibrium is monitored by a spectroscopic probe, providing information on the reaction kinetics.

Detailed Methodology:

-

Sample Preparation:

-

A solution of hexaaquacobalt(II) is prepared, often with a ligand that will induce a color change upon coordination (e.g., chloride ions). This allows for the reaction to be monitored by UV-Vis absorption spectroscopy.

-

-

Experimental Setup:

-

A high-power laser (e.g., Nd:YAG) is used to generate a short pulse of infrared radiation that is absorbed by the water, causing a rapid temperature increase (the "T-jump").

-

A second, continuous-wave light source (e.g., a xenon arc lamp) is passed through the sample, and the change in absorbance at a specific wavelength is monitored by a fast detector (e.g., a photomultiplier tube).

-

-

Data Acquisition and Analysis:

-

The change in absorbance is recorded as a function of time after the T-jump.

-

The resulting relaxation curve is fitted to an exponential decay function to extract the relaxation time (τ).

-

The rate constants for the forward and reverse reactions of the ligand exchange equilibrium are then calculated from the relaxation time and the equilibrium concentrations of the species.

-

Experimental and Logical Workflow

The following diagram outlines the general workflow for the experimental determination and analysis of water ligand lability in hexaaquacobalt(II).

Conclusion

The lability of water ligands in hexaaquacobalt(II) is a well-studied but fundamentally important aspect of its chemistry. The interchange dissociative (Id) mechanism, supported by a wealth of experimental data from techniques such as variable-temperature and -pressure ¹⁷O NMR and ultrafast T-jump spectroscopy, provides a robust framework for understanding these substitution reactions. The quantitative kinetic and thermodynamic parameters derived from these experiments are essential for researchers in fields ranging from fundamental inorganic chemistry to drug development, enabling the prediction and control of the reactivity of this important metal complex.

References

- 1. jamesfodor.com [jamesfodor.com]

- 2. Dissociative substitution - Wikipedia [en.wikipedia.org]

- 3. Rates of water exchange for two cobalt(II) heteropolyoxotungstate compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamics of ligand substitution in labile cobalt complexes resolved by ultrafast T-jump - PMC [pmc.ncbi.nlm.nih.gov]

formation of hexaaquacobalt(II) in aqueous solutions

An In-depth Technical Guide on the Formation of Hexaaquacobalt(II) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the primary species formed when cobalt(II) salts are dissolved in water. This pink, octahedral complex is a cornerstone of cobalt coordination chemistry and serves as a fundamental model for understanding ligand exchange kinetics and thermodynamics in aqueous media. Its labile nature makes it a crucial precursor for the synthesis of a vast array of cobalt complexes, including those with applications in catalysis, materials science, and as redox-activated prodrugs. This guide provides a comprehensive overview of the formation, structure, and properties of the hexaaquacobalt(II) ion, including detailed experimental protocols for its synthesis and characterization.

Core Principles of Formation

The formation of the hexaaquacobalt(II) ion is a spontaneous process that occurs upon the dissolution of a simple cobalt(II) salt (e.g., cobalt(II) chloride, nitrate, or sulfate) in water. The central cobalt(II) cation (Co²⁺), with a d⁷ electronic configuration, acts as a Lewis acid, attracting the lone pairs of electrons from six water molecules, which act as Lewis bases.[1] This interaction results in the formation of a stable, high-spin coordination complex with an octahedral geometry.[2]

The overall formation can be represented by the simple equation:

Co²⁺(aq) + 6 H₂O(l) ⇌ [Co(H₂O)₆]²⁺(aq)

In aqueous solution, this complex is the predominant species, imparting a characteristic pink or rose color to the solution.[2][3][4]

Caption: Formation of the hexaaquacobalt(II) complex in water.

Thermodynamic and Kinetic Data

The stability and reactivity of the [Co(H₂O)₆]²⁺ ion are governed by its thermodynamic and kinetic properties.

Thermodynamic Properties

The thermodynamic data for the aqueous cobalt(II) ion, which exists as the hexaaqua complex, are crucial for understanding the energetics of its formation and subsequent reactions.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔH°f) | -58.2 | kJ/mol | [1] |

| Standard Molar Entropy (S°) | -155.6 | J/mol·K | [1] |

Table 1: Standard thermodynamic properties of the aqueous cobalt(II) ion.

Kinetic Lability and Water Exchange

The [Co(H₂O)₆]²⁺ complex is considered kinetically labile, meaning its coordinated water ligands can be exchanged with other ligands in the solution at a relatively fast rate.[5] The rate of water exchange is a fundamental parameter that influences the kinetics of all other ligand substitution reactions. The lability of first-row divalent transition metal aqua ions generally increases across the series, reflecting changes in the electronic occupancy of the d-orbitals.[6]

| Metal Aqua Ion | Water Exchange Rate Constant (k) at 298 K (s⁻¹) |

| [V(H₂O)₆]²⁺ | 1.0 x 10² |

| [Cr(H₂O)₆]²⁺ | 8.0 x 10⁹ |

| [Mn(H₂O)₆]²⁺ | 2.1 x 10⁷ |

| [Fe(H₂O)₆]²⁺ | 4.4 x 10⁶ |

| [Co(H₂O)₆]²⁺ | 3.2 x 10⁶ |

| [Ni(H₂O)₆]²⁺ | 3.2 x 10⁴ |

| [Cu(H₂O)₆]²⁺ | 9.0 x 10⁹ |

| [Zn(H₂O)₆]²⁺ | 4.0 x 10⁷ |

Table 2: First-order rate constants for water exchange on selected [M(H₂O)₆]²⁺ ions.

Structural and Spectroscopic Characterization

The identity and properties of the hexaaquacobalt(II) ion are confirmed through various analytical techniques.

UV-Visible Spectroscopy

The pink color of the [Co(H₂O)₆]²⁺ ion is due to its absorption of light in the visible region. The UV-Vis spectrum is characterized by a primary absorption band corresponding to a d-d electronic transition.

| Parameter | Value | Transition | Reference |

| λmax | ~510 nm | ⁴T₁g(F) → ⁴T₁g(P) | [1] |

| Molar Absorptivity (ε) | ~5.0 L mol⁻¹ cm⁻¹ | [1] |

Table 3: Spectroscopic data for the hexaaquacobalt(II) ion.

X-ray Crystallography

Single-crystal X-ray diffraction of hydrated cobalt(II) salts provides definitive structural information, confirming the octahedral coordination geometry and precise Co-O bond lengths.

| Parameter | Value Range (Å) | Reference |

| Co-O Bond Length | 2.0529 (14) - 2.1196 (9) | [1][7] |

Table 4: Representative Co-O bond lengths in hexaaquacobalt(II) complexes.

Experimental Protocols

Synthesis of Hexaaquacobalt(II) Nitrate

This protocol describes the synthesis of a pure hexaaquacobalt(II) salt by reacting cobalt(II) carbonate with nitric acid.[1]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

6 M Nitric acid (HNO₃)

-

Distilled water

-

Beaker, hot plate, stirring rod

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-